molecular formula C14H10ClNO3S B3052432 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide CAS No. 41335-43-7

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B3052432
CAS No.: 41335-43-7
M. Wt: 307.8 g/mol
InChI Key: ZLHBHSQWKMFYME-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide is a chemical compound of interest in scientific research and development. This compound features a benzothiazole core structure, a scaffold known to be present in substances with diverse biological activities. While specific studies on this exact derivative are limited, structurally related benzisothiazolinone compounds are extensively utilized as potent antimicrobial agents and preservatives in industrial applications such as paints, adhesives, and cleaning products . The chlorobenzyl substitution on this core structure may modify its properties and potential research applications, particularly in the exploration of new bioactive molecules. Researchers are investigating analogous 1,1-dioxide derivatives for a range of pharmacological activities, including anti-inflammatory effects, which suggests a broader research potential for this chemical class . As with all compounds in this family, appropriate safety precautions must be observed. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-12-7-3-1-5-10(12)9-16-14(17)11-6-2-4-8-13(11)20(16,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHBHSQWKMFYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284817
Record name 2-(2-chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41335-43-7
Record name NSC39138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the benzothiazole ring, followed by oxidation to introduce the dioxide group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group to a sulfoxide or sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide and sulfide derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Investigated for its potential anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Compound Substituent at N2 Functional Groups Key Structural Notes
2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide 2-Chlorobenzyl 1,1-Dioxide, ketone Bulky aromatic substituent; Cl enhances lipophilicity
Saccharin (1,2-Benzothiazol-3(2H)-one 1,1-dioxide) H (parent compound) 1,1-Dioxide, ketone Planar benzothiazole core; used as a sweetener
2-Methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide Methyl 1,1-Dioxide, ketone Compact alkyl group; mp 129–131°C
2-Butyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide Butyl 1,1-Dioxide, ketone Flexible alkyl chain; mp 53–54°C
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-Chlorophenyl-acetyl 1,1-Dioxide, ketone Dihedral angle of 74.43° between rings; C–H⋯O interactions

Key Observations :

  • Chlorinated derivatives (e.g., 2-[2-(3-chlorophenyl)]) exhibit non-planar conformations, influencing crystal packing and intermolecular interactions .

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility Spectral Data (¹H/¹³C NMR)
This compound Not reported Likely low in H₂O Aromatic δ 7.2–8.1 ppm; C=O ~170 ppm*
Saccharin 228–230 Moderate in H₂O Aromatic δ 7.6–8.2 ppm
2-Methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide 129–131 Low in H₂O Methyl δ ~3.5 ppm
2-Butyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide 53–54 Soluble in organics Butyl δ 0.9–1.6 ppm

*Predicted based on analogous structures.
Key Observations :

  • The chlorobenzyl group likely reduces aqueous solubility compared to saccharin but enhances lipid membrane permeability, a desirable trait for agrochemicals .

Key Observations :

  • Chlorinated benzothiazoles are prioritized in agrochemical design due to enhanced target binding and resistance to metabolic degradation .
  • Saccharin derivatives are repurposed for medicinal uses, suggesting that the chlorobenzyl analog could be explored for anti-inflammatory or anticancer activity .

Biological Activity

2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide, a member of the benzothiazole family, has garnered attention due to its diverse biological activities. This compound exhibits potential as an anti-infective agent, particularly against viral pathogens, and shows promise in other therapeutic areas including antibacterial and antifungal applications.

The compound's structure features a benzothiazole core with a chlorobenzyl substituent, which is significant for its biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Antiviral Activity

Recent studies have highlighted the compound's potential against the Dengue virus. Specifically, it has been shown to inhibit the NS2B/NS3 protease of Dengue virus serotype 2 (DENV-2) with promising IC50 values in the micromolar range. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole core can significantly affect antiviral potency .

Antibacterial and Antifungal Properties

Benzothiazole derivatives, including this compound, have demonstrated antibacterial and antifungal activities. The compound has been tested against various strains of bacteria and fungi, showing effective inhibition. For example, it has been noted that 1,2-benzisothiazol-3-one derivatives exhibit broad-spectrum antimicrobial activity .

Case Studies

  • Dengue Virus Protease Inhibition : A study conducted on several benzothiazole derivatives revealed that this compound exhibited significant binding affinity to the DENV-2 protease. The computational docking studies supported these findings by illustrating favorable interactions with key residues in the active site .
  • Antimicrobial Testing : In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MICs) reported were lower than those for many standard antibiotics, indicating its potential as a novel antimicrobial agent .

Data Tables

Activity Target Pathogen IC50/MIC Values Reference
AntiviralDengue Virus NS3 Protease~10 µM
AntibacterialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans20 µg/mL

Q & A

Q. What are the established synthetic routes for 2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) with 2-chlorophenacyl bromide in anhydrous dimethylformamide (DMF) under stirring for 3 hours. Completion is monitored by TLC, followed by precipitation in ice-water, filtration, and recrystallization from a chloroform-methanol (3:1) solution to obtain X-ray quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction (XRD) is essential for determining molecular geometry and intermolecular interactions. Key parameters include unit cell dimensions (e.g., triclinic P1P1 with a=7.7258a = 7.7258 Å, b=9.0780b = 9.0780 Å, c=10.0809c = 10.0809 Å) and dihedral angles between aromatic rings (e.g., 74.43° in ). Non-classical C–H⋯O hydrogen bonds are identified via difference Fourier maps and refined using SHELXL .

Q. How is the purity of the compound validated post-synthesis?

Purity is confirmed by melting point analysis (e.g., 488 K in ), TLC, and XRD refinement residuals (R=0.045R = 0.045, wR=0.130wR = 0.130). Residual electron density in final difference maps should lack chemically significant features (< 0.37 e Å3^{-3}) .

Advanced Research Questions

Q. How do substituents influence the molecular conformation of benzothiazole derivatives?

Substituents like the 2-chlorobenzyl group induce steric and electronic effects, altering dihedral angles between the benzothiazole core and attached rings. For example:

  • 2-Chlorobenzyl derivative : Dihedral angle = 74.43° .
  • 3-Methoxyphenyl analog : Dihedral angle = 67.85° . These variations arise from differences in substituent bulkiness and intermolecular interactions (e.g., C–H⋯O vs. van der Waals forces) .

Q. How can discrepancies in crystallographic data between similar compounds be resolved?

Discrepancies in parameters like unit cell dimensions or hydrogen-bonding motifs require cross-validation via:

  • High-resolution data collection (e.g., MoKα radiation, T=173T = 173 K).
  • Rigorous absorption correction (e.g., SORTAV multi-scan).
  • Comparison with structurally related derivatives (e.g., methoxy vs. chloro substituents) to identify trends .

Q. What challenges arise in refining crystal structures using SHELX, and how are they addressed?

SHELXL refinement may encounter issues with disordered atoms or weak diffraction. Strategies include:

  • Constraining H-atom positions geometrically (dC-H=0.950.99d_{\text{C-H}} = 0.95–0.99 Å, Uiso=1.2Ueq(C)U_{\text{iso}} = 1.2U_{\text{eq}}\text{(C)}).
  • Using restraints for anisotropic displacement parameters in low-resolution datasets.
  • Validating refinement with fit indices (S=1.06S = 1.06, Δ/σmax<0.001\Delta/\sigma_{\text{max}} < 0.001) .

Methodological Notes

  • Synthesis Troubleshooting : If crystallization fails, adjust solvent polarity (e.g., chloroform-methanol ratios) or use slow evaporation .
  • XRD Data Collection : Optimize crystal size (0.1–0.2 mm) and use low-temperature (173 K) measurements to reduce thermal motion artifacts .
  • Bioactivity Testing : Prior studies on related saccharin derivatives (e.g., COX-2 inhibition) suggest evaluating enzyme-binding assays with molecular docking to predict activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorobenzyl)-1,2-benzothiazol-3(2h)-one 1,1-dioxide

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